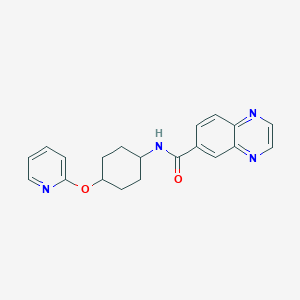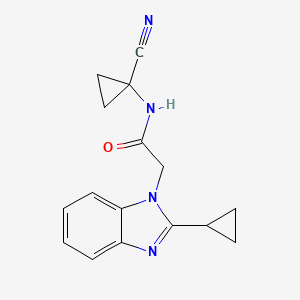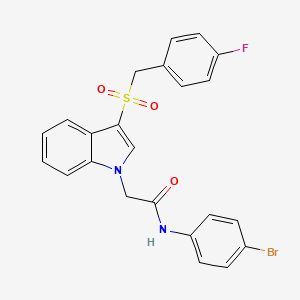![molecular formula C22H21N3O2 B2401718 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 862831-87-6](/img/structure/B2401718.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” is a complex organic molecule that contains two indole groups. Indole is a heterocyclic compound that is important in many biological systems . The compound also contains an oxoacetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amide group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . Another study reported the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on the crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid reported that the dihedral angles between the 1-methyl indole units and the benzoic acid moiety were significant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported that the distance between the potentially reactive C atoms from the two heteroaryl substituents of a similar compound was short enough for photocyclization to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the title compound, a member of a new family of photochromic diaryl-ethene compounds having an unsymmetrically substituted hexa-fluoro-cyclo-pentene unit, displayed dihedral angles between the indole and thio-phene rings .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Insights
Acetamide and its derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, have drawn attention due to their significant commercial importance and the array of biological consequences associated with their exposure. The biological responses to these compounds can vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. Over the years, considerable information has been added to our understanding of the biological effects of these chemicals, prompting the need to update and re-evaluate the existing data (Kennedy, 2001).
Role in Hepatic Protection
Indoles and their derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, are acknowledged for their protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds play pivotal roles in regulating transcriptional factors, signaling pathways, and mitigating oxidative stress. Moreover, they influence DNA synthesis, affecting the activation, proliferation, and apoptosis of target cells. Indoles are also involved in modulating enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances (Wang et al., 2016).
Environmental Toxicology and Drug–Target Interactions
The compound's structural features and potential applications have been the focus of extensive research. Studies have explored the chemical use of synthetic compounds to combat diseases like Bayoud disease, which affects date palms. Researchers have divided various tested small molecules into different classes, analyzing their structure–activity relationships and pharmacophore site predictions. This specificity plays a crucial role in the biological activity against pathogens, highlighting the importance of further understanding mechanistic drug–target interactions (Kaddouri et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14-20(17-8-4-6-10-19(17)25(14)2)21(26)22(27)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXNYNDYOCLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)